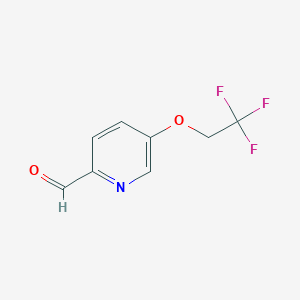
5-(2,2,2-Trifluoroethoxy)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is an organic compound with a unique structure that includes a pyridine ring substituted with a carboxaldehyde group and a trifluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde typically involves the introduction of the trifluoroethoxy group to the pyridinecarboxaldehyde core. One common method is the nucleophilic substitution reaction where a suitable trifluoroethanol derivative reacts with 2-pyridinecarboxaldehyde under basic conditions. Catalysts such as palladium complexes or indium chloride can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. The choice of solvents and purification methods, such as distillation or chromatography, also plays a significant role in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2,2-Trifluoroethoxy)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethoxy)-
Reduction: 2-Pyridinemethanol, 5-(2,2,2-trifluoroethoxy)-
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,2,2-Trifluoroethoxy)picolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less bioactive.
4-Pyridinecarboxaldehyde: The carboxaldehyde group is positioned differently, affecting its reactivity and applications.
2-Quinolinecarboxaldehyde: Contains a quinoline ring instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness
5-(2,2,2-Trifluoroethoxy)picolinaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
5-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-4H,5H2 |
Clé InChI |
NLVNIOMRNWSCRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OCC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















